Zacopride Hydrochloride

説明

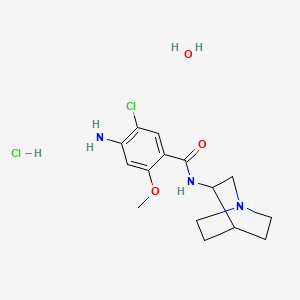

Structure

2D Structure

特性

CAS番号 |

99617-34-2 |

|---|---|

分子式 |

C15H23Cl2N3O3 |

分子量 |

364.3 g/mol |

IUPAC名 |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrate;hydrochloride |

InChI |

InChI=1S/C15H20ClN3O2.ClH.H2O/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H;1H2 |

InChIキー |

NPXXKMBXEODDAF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AHR-11190-B, Zacopride hydrochloride, Zacopride HCl |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zacopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride (B1682363) Hydrochloride is a potent and selective substituted benzamide (B126) with a dual mechanism of action, functioning as a high-affinity antagonist for the serotonin (B10506) 5-HT3 receptor and an agonist for the serotonin 5-HT4 receptor.[1][2] This dual activity, coupled with its modulatory effects on other ion channels, such as the inward rectifier potassium (IK1) channel, underpins its diverse pharmacological profile, which includes antiemetic, anxiolytic, and pro-respiratory effects.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, downstream signaling pathways, and key experimental findings related to Zacopride Hydrochloride. Quantitative data are summarized in structured tables, detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams.

Core Pharmacological Profile: Dual Serotonergic Activity

Zacopride's primary mechanism of action revolves around its interaction with two key serotonin receptor subtypes: 5-HT3 and 5-HT4.

5-HT3 Receptor Antagonism

Zacopride is a highly potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[2] The (S)-enantiomer of zacopride has been shown to have a higher affinity for 5-HT3 receptors compared to the (R)-enantiomer.[4] Blockade of 5-HT3 receptors by zacopride prevents the binding of serotonin, thereby inhibiting the rapid, transient depolarization of neurons caused by the influx of sodium and potassium ions.[5] This antagonistic action is the basis for its antiemetic properties, as 5-HT3 receptors are densely located in the chemoreceptor trigger zone and on vagal afferent nerves, which are critical in the vomit reflex.[1][5]

5-HT4 Receptor Agonism

In addition to its 5-HT3 antagonism, zacopride acts as an agonist at 5-HT4 receptors.[6][7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. The agonistic activity of zacopride at 5-HT4 receptors contributes to its prokinetic effects.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at its primary molecular targets have been quantified in numerous studies. The following tables summarize these key quantitative parameters.

Table 1: Binding Affinity of this compound at Serotonin Receptors

| Receptor | Radioligand | Preparation | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |

| 5-HT3 | [3H]Zacopride | Rat entorhinal cortex homogenates | - | 0.76 ± 0.08 | 77.5 ± 6.5 | [9] |

| 5-HT3 | [3H]Zacopride | Rabbit ileum muscularis membranes | - | 0.65 ± 0.15 | - | [10] |

| 5-HT3 | [125I]iodo-zacopride | Rat posterior cortex membranes | - | 4.3 | - | [11] |

| 5-HT3 | - | Human recombinant | 0.38 | - | - | [2] |

| (R)-zacopride | --INVALID-LINK---zacopride | Rat entorhinal cortex | 3-11 | - | - | [12] |

| 5-HT4 | - | Human recombinant | 373 | - | - | [2] |

Table 2: Functional Potency of this compound

| Receptor/Channel | Assay | Preparation | pEC50 | EC50 | Effect | Reference(s) |

| 5-HT4 | Adenylate Cyclase Stimulation | Mouse embryo colliculi neurons | 5.95 | - | Agonist | [6] |

| IK1 (Kir2.1) | Whole-cell patch clamp | Isolated rat cardiomyocytes | - | 0.1-10 µM (dose-dependent enhancement) | Agonist | [3] |

Downstream Signaling Pathways

The interaction of Zacopride with 5-HT3 and 5-HT4 receptors initiates distinct downstream signaling cascades.

5-HT3 Receptor Antagonism Signaling Pathway

As a ligand-gated ion channel, the 5-HT3 receptor's function is directly tied to ion flux. Zacopride's antagonism physically blocks the channel, preventing the influx of cations and subsequent neuronal depolarization.

5-HT4 Receptor Agonism Signaling Pathway

Zacopride's agonism at the 5-HT4 receptor activates a canonical G-protein coupled receptor signaling pathway involving Gs, adenylyl cyclase, and cAMP.[6][8] There is also evidence for a G-protein independent pathway involving Src kinase.[13]

Secondary Mechanism of Action: IK1 Channel Agonism

Recent studies have identified Zacopride as a selective agonist of the inward rectifier potassium (IK1) channel, specifically the Kir2.1 subtype.[3][14] This action enhances the IK1 current, leading to hyperpolarization of the resting membrane potential and shortening of the action potential duration in cardiomyocytes.[3] This mechanism is being explored for its potential antiarrhythmic effects.[15][16]

Modulation of Neurotransmitter Release

Zacopride's activity at serotonin receptors also indirectly modulates the release of other neurotransmitters, particularly dopamine (B1211576) and acetylcholine.

-

Dopamine: By antagonizing 5-HT3 receptors, which are known to facilitate dopamine release in the mesolimbic system, zacopride can attenuate increases in extracellular dopamine.[5][17] This effect may contribute to its anxiolytic properties.

-

Acetylcholine: The 5-HT4 receptor agonism of zacopride can enhance the release of acetylcholine, which is a key mechanism for its prokinetic effects in the gastrointestinal tract.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is adapted from studies using [3H]zacopride to label 5-HT3 receptors in brain tissue.[9][18]

-

Tissue Preparation: Rat entorhinal cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [3H]zacopride in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM granisetron). The incubation is typically carried out at 25°C for 60 minutes.

-

Separation and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed by Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding data are analyzed to determine the inhibitory constant (Ki) of unlabeled ligands.

Isolated Guinea Pig Ileum Assay for 5-HT4 Receptor Function

This ex vivo functional assay assesses the agonistic or antagonistic properties of compounds at 5-HT4 receptors by measuring smooth muscle contraction or relaxation.[19][20]

-

Tissue Preparation and Mounting: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissue is placed under a resting tension of approximately 1 gram.

-

Experimental Protocol: After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of zacopride. The resulting contractions or relaxations are recorded using an isotonic or isometric transducer.

-

Data Analysis: The magnitude of the response is plotted against the logarithm of the drug concentration to generate a concentration-response curve. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) or pEC50 (-logEC50) can be determined.

Whole-Cell Patch-Clamp Electrophysiology for IK1 (Kir2.1) Channels

This technique allows for the direct measurement of ion channel activity in single cells.[21][22]

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from rodent hearts, or a cell line stably expressing the human Kir2.1 channel is used.

-

Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (typically potassium-based) and brought into contact with the cell membrane. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

-

Voltage-Clamp Protocol: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV), and a series of voltage steps are applied to elicit IK1 currents.

-

Drug Application and Data Analysis: Zacopride is applied to the cell via the extracellular solution. The effect of zacopride on the amplitude and kinetics of the IK1 current is measured and analyzed.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, primarily characterized by its potent antagonism of 5-HT3 receptors and agonism of 5-HT4 receptors. Its additional activity as an agonist of the IK1 (Kir2.1) potassium channel further broadens its pharmacological profile. The interplay of these molecular interactions results in a range of physiological effects, including antiemetic, prokinetic, anxiolytic, and potential antiarrhythmic properties. A thorough understanding of these mechanisms, supported by quantitative binding and functional data from detailed experimental protocols, is crucial for the continued exploration of its therapeutic potential and the development of next-generation modulators with improved selectivity and efficacy.

References

- 1. 5-HT3 and 5-HT4 receptors in terminal regions of the mesolimbic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. A novel discovery of IK1 channel agonist: zacopride selectively enhances IK1 current and suppresses triggered arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The (S)-isomer of [3H]zacopride labels 5-HT3 receptors with high affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of 5-HT3 Receptors in Drug Abuse and as a Target for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative autoradiographic mapping of 5-HT3 receptors in the rat CNS using [125I]iodo-zacopride and [3H]zacopride as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Zacopride, a Moderate IK1 channel agonist, on Triggered Arrhythmia and Contractility in Human Ventricular Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The IK1/Kir2.1 channel agonist zacopride prevents and cures acute ischemic arrhythmias in the rat | PLOS One [journals.plos.org]

- 17. Effect of 5-HT3 receptor antagonists on responses to selective activation of mesolimbic dopaminergic pathways in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

A Comparative Analysis of (R)-(+)-zacopride and (S)-(-)-zacopride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride (B1682363), a substituted benzamide, exhibits a complex pharmacological profile primarily centered on the serotonin (B10506) (5-HT) system. As a chiral molecule, its enantiomers, (R)-(+)-zacopride and (S)-(-)-zacopride, display distinct and stereoselective activities, particularly at the 5-HT₃ and 5-HT₄ receptors. This technical guide provides a comprehensive overview of the differential activities of these enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a consolidated repository of technical information to facilitate further investigation and application of these compounds.

Introduction

Zacopride has been extensively studied for its potent effects on the serotonin system, demonstrating both antagonist activity at 5-HT₃ receptors and agonist activity at 5-HT₄ receptors.[1] This dual action has positioned it as a compound of interest for a variety of therapeutic applications, including anxiolytic, nootropic, antiemetic, and pro-respiratory functions. The stereochemistry of zacopride is a critical determinant of its pharmacological activity, with the (R)-(+) and (S)-(-) enantiomers showing significant differences in their potency and efficacy at their target receptors. This guide will dissect these differences, providing a detailed comparison of their activities.

Quantitative Pharmacological Data

The pharmacological activities of (R)-(+)-zacopride and (S)-(-)-zacopride have been quantified through various in vitro and in vivo assays. The following tables summarize the key binding affinity (Kᵢ) and potency (IC₅₀/EC₅₀) data available in the literature.

Table 1: 5-HT₃ Receptor Binding Affinity and Antagonist Potency

| Compound | Receptor/Assay | Tissue/System | Kᵢ (nM) | IC₅₀/ID₅₀ | Reference |

| (S)-(-)-zacopride | 5-HT₃ Antagonism | Rat (in vivo, discriminative stimulus) | - | 0.05 µg/kg (ID₅₀) | [2] |

| (R)-(+)-zacopride | 5-HT₃ Antagonism | Rat (in vivo, discriminative stimulus) | - | 1.6 µg/kg (ID₅₀) | [2] |

| (R,S)-zacopride | 5-HT₃ Antagonism | Rat (in vivo, discriminative stimulus) | - | 0.60 µg/kg (ID₅₀) | [2] |

| (R)-(+)-zacopride | R-sites* | Rat entorhinal cortex & NG 108-15 cells | 3-11 | - |

*Note: (R)-(+)-zacopride binds to an additional high-affinity site, termed the "R-site," which is distinct from the 5-HT₃ receptor.

Table 2: 5-HT₄ Receptor Agonist Activity

| Compound | Receptor/Assay | Tissue/System | pEC₅₀ / pA₂ | Kᵢ (nM) | Reference |

| (R,S)-zacopride | 5-HT₄ Agonism | Mouse embryo colliculi neurons (adenylate cyclase activity) | 5.95 (pEC₅₀) | - | [3] |

| (R,S)-zacopride | 5-HT₄ Agonism | Rat thoracic oesophagus (relaxation) | 9.4 (pA₂) | - | [4] |

| (R,S)-zacopride | 5-HT₄ Receptor Binding | Human | - | 373 | [5] |

Note: Specific Kᵢ and EC₅₀ values for the individual (R)-(+)- and (S)-(-) enantiomers at the 5-HT₄ receptor are not consistently reported in the available literature. However, it is noted that the enantiomers exhibit different affinities in binding studies. One in vivo study suggested a lack of stereoselectivity at central 5-HT₄ receptors, though this contrasts with in vitro observations.[6]

Signaling Pathways

The differential effects of the zacopride enantiomers are rooted in their interactions with distinct signaling pathways associated with the 5-HT₃ and 5-HT₄ receptors.

5-HT₃ Receptor Signaling

The 5-HT₃ receptor is a ligand-gated ion channel. Antagonism by both (R)-(+)- and (S)-(-)-zacopride blocks the influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺) that would normally occur upon serotonin binding. This prevents neuronal depolarization and excitation.

Caption: 5-HT₃ Receptor Antagonism Signaling Pathway.

5-HT₄ Receptor Signaling

(R)-(+)-zacopride acts as an agonist at the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Its activation initiates a cascade involving Gαs, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

Caption: 5-HT₄ Receptor Agonism Signaling Pathway.

Experimental Protocols

The characterization of zacopride enantiomers relies on a variety of experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for 5-HT₃ Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT₃ receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Dissect the tissue of interest (e.g., rat entorhinal cortex) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]-(S)-zacopride), and varying concentrations of the unlabeled test compound ((R)-(+)-zacopride or (S)-(-)-zacopride).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known 5-HT₃ antagonist.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Functional Assay for 5-HT₄ Receptor Agonism (cAMP Measurement)

This protocol describes a method to assess the functional potency of (R)-(+)-zacopride as a 5-HT₄ receptor agonist by measuring its effect on intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

Culture cells expressing the 5-HT₄ receptor (e.g., a stable cell line or primary neurons) in appropriate media.

-

Plate the cells in a multi-well format and allow them to adhere and grow to a suitable confluency.

-

-

Assay:

-

Wash the cells with a pre-warmed buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound ((R)-(+)-zacopride) to the cells.

-

Incubate for a defined period at 37°C to stimulate cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of the test compound.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.

-

Discussion and Conclusion

The evidence presented clearly demonstrates the stereoselective activity of the zacopride enantiomers. (S)-(-)-zacopride is a significantly more potent 5-HT₃ receptor antagonist than (R)-(+)-zacopride. Conversely, the 5-HT₄ receptor agonist activity of zacopride is primarily attributed to the (R)-(+)-enantiomer. This differential pharmacology has important implications for the therapeutic application of these compounds.

The potent 5-HT₃ antagonism of (S)-(-)-zacopride suggests its potential utility as an antiemetic, particularly in contexts where this is the primary therapeutic goal. On the other hand, the dual 5-HT₃ antagonist and 5-HT₄ agonist profile of (R)-(+)-zacopride makes it a more complex pharmacological agent. Its 5-HT₄ agonism is linked to pro-cognitive and anxiolytic effects, while its 5-HT₃ antagonism may contribute to these and also provide antiemetic benefits.

The existence of a distinct high-affinity binding site for (R)-(+)-zacopride, the "R-site," adds another layer of complexity to its pharmacological profile, and the functional role of this site remains to be fully elucidated.

References

- 1. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Agonist effects at putative central 5-HT4 receptors in rat hippocampus by R(+)- and S(-)-zacopride; no evidence for stereo-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zacopride Hydrochloride's 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zacopride Hydrochloride is a potent and selective substituted benzamide (B126) derivative that has been instrumental in the characterization of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] Initially investigated for its antiemetic and anxiolytic properties, Zacopride's high affinity for the 5-HT3 receptor has established it as a valuable research tool for elucidating the physiological and pathological roles of this ligand-gated ion channel.[1][2] This technical guide provides a comprehensive overview of Zacopride's interaction with the 5-HT3 receptor, including its binding affinity, the downstream signaling consequences of its antagonism, detailed experimental protocols for its characterization, and its pharmacokinetic profile. Furthermore, this guide addresses Zacopride's notable dual activity as a 5-HT4 receptor agonist.

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is unique among serotonin (B10506) receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems. Upon binding of serotonin, the channel opens, allowing for the influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), leading to neuronal depolarization.

Zacopride acts as a competitive antagonist at the 5-HT3 receptor.[1] It binds to the receptor with high affinity, thereby preventing the binding of serotonin and inhibiting the subsequent opening of the ion channel. This blockade of 5-HT3 receptor-mediated depolarization is the basis for its pharmacological effects.

Quantitative Data

The affinity of this compound for the 5-HT3 receptor has been characterized in various species and tissues using radioligand binding assays. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound for the 5-HT3 Receptor

| Radioligand | Tissue/Cell Line | Species | Parameter | Value (nM) | Reference(s) |

| [³H]Zacopride | Entorhinal Cortex | Rat | Kd | 0.76 ± 0.08 | [3] |

| [³H]Zacopride | Ileum Muscularis | Rabbit | Kd | 0.65 ± 0.15 | [4] |

| [¹²⁵I]Iodo-Zacopride | Entorhinal Cortex | Rat | Kd | 4.3 | [2] |

Table 2: Stereoselective Binding of Zacopride Enantiomers to the 5-HT3 Receptor

| Enantiomer | Radioligand | Tissue/Cell Line | Species | Parameter | Value (nM) | Reference(s) |

| (R)-(+)-Zacopride | --INVALID-LINK---Zacopride | Entorhinal Cortex & NG108-15 cells | Rat | Ki | 3-11 | [5][6] |

| (S)-(-)-Zacopride | --INVALID-LINK---Zacopride | Entorhinal Cortex | Rat | - | Higher affinity than (R)-isomer | [5] |

Table 3: Comparative Binding Affinities of 5-HT3 Receptor Antagonists

| Compound | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |

| Zacopride | Entorhinal Cortex | Rat | ~0.76 (Kd) | [3] |

| ICS 205-930 | Entorhinal Cortex | Rat | Competitive | [3] |

| GR38032F (Ondansetron) | Entorhinal Cortex | Rat | Competitive | [3] |

| Palonosetron | - | - | >30-fold higher affinity than 1st gen. | [7] |

Table 4: Pharmacokinetic Parameters of this compound in Animals (Oral Administration)

| Species | Dose | Cmax | Tmax | AUC | t1/2 | Bioavailability | Reference(s) |

| Rat | Data not available | - | - | - | - | - | [8][9][10] |

| Dog | Data not available | - | - | - | - | - | [8][11] |

| Monkey | Data not available | - | - | - | - | - | [8] |

Signaling Pathways

Antagonism of the 5-HT3 receptor by Zacopride directly prevents the downstream signaling cascade initiated by serotonin binding. The primary event is the blockade of ion influx, which in turn inhibits neuronal depolarization.

Caption: 5-HT3 Receptor Signaling Pathway and Zacopride Antagonism.

Experimental Protocols

Radioligand Displacement Assay for 5-HT3 Receptors

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as Zacopride, for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Homogenates of rat entorhinal cortex or other tissues expressing 5-HT3 receptors.

-

Radioligand: [³H]Zacopride or another suitable 5-HT3 receptor radioligand.

-

Test Compound: this compound or other compounds of interest.

-

Reference Compound for Non-specific Binding: A high concentration of a known 5-HT3 antagonist (e.g., Tropisetron).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand, binding buffer, and a high concentration of the reference compound.

-

Displacement: Radioligand, binding buffer, and varying concentrations of the test compound.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Displacement Assay.

In Vivo Functional Assay: The von Bezold-Jarisch Reflex

The von Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension, which can be induced by the administration of 5-HT3 receptor agonists.[12] Antagonism of this reflex is a functional measure of 5-HT3 receptor blockade.[1][2]

Materials:

-

Animal Model: Anesthetized rats.

-

5-HT3 Agonist: Phenylbiguanide or 2-methyl-5-HT.

-

Test Compound: this compound.

-

Anesthesia (e.g., urethane).

-

Catheters for intravenous administration and blood pressure monitoring.

-

Blood pressure transducer and recording system.

-

ECG electrodes and recording system.

Procedure:

-

Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein for drug administration and a carotid artery for blood pressure measurement. Attach ECG electrodes to monitor heart rate.

-

Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Induction of the Reflex: Administer an intravenous bolus of the 5-HT3 agonist to induce the von Bezold-Jarisch reflex, characterized by a transient drop in MAP and HR.

-

Antagonist Administration: Administer this compound intravenously at various doses.

-

Challenge with Agonist: After a set period following antagonist administration, re-challenge the animal with the same dose of the 5-HT3 agonist.

-

Data Analysis: Measure the changes in MAP and HR in response to the agonist before and after the administration of Zacopride. Calculate the percentage inhibition of the reflex at each dose of the antagonist to determine its potency.

Caption: Workflow for the von Bezold-Jarisch Reflex Assay.

Dual Activity at 5-HT4 Receptors

In addition to its potent 5-HT3 receptor antagonism, Zacopride also exhibits agonist activity at 5-HT4 receptors. This is an important consideration for researchers, as some of its observed effects may be mediated through this parallel mechanism.

Conclusion

This compound remains a cornerstone tool for the investigation of 5-HT3 receptor pharmacology. Its high-affinity antagonism, coupled with a well-characterized (though complex) pharmacological profile, allows for the precise dissection of 5-HT3 receptor-mediated processes in both health and disease. This guide provides a foundational understanding of Zacopride's properties and the experimental approaches to study its interaction with the 5-HT3 receptor, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Zacopride, a potent 5-HT3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oral pharmacokinetic profile: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

An In-depth Technical Guide to the 5-HT4 Receptor Agonism of Zacopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride (B1682363), chemically identified as (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide hydrochloride, is a substituted benzamide (B126) derivative with a dual pharmacological profile.[1] It is recognized as a highly potent antagonist of the serotonin (B10506) 5-HT3 receptor and a significant agonist of the 5-HT4 receptor.[2] This dual activity has prompted investigations into its therapeutic potential for a range of conditions, from gastrointestinal disorders to central nervous system applications.[2][3][4] This technical guide provides a comprehensive overview of the 5-HT4 receptor agonism of Zacopride, detailing its mechanism of action, binding and functional affinities, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Zacopride Hydrochloride is the hydrochloride salt of Zacopride. The compound is typically used as a racemic mixture.[3]

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | [5] |

| Molecular Formula | C₁₅H₂₀ClN₃O₂·HCl | [6] |

| Molecular Weight | 346.26 g/mol | |

| PubChem CID | 9928181 | [1] |

| CAS Number | 101303-98-4 |

Pharmacological Profile: 5-HT4 Receptor Agonism

Zacopride functions as an agonist at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase.[3] Activation of this receptor initiates a cascade of intracellular signaling events, primarily mediated by cyclic adenosine (B11128) monophosphate (cAMP). While its primary high-affinity target is the 5-HT3 receptor, its agonistic effects at the 5-HT4 receptor are well-documented and physiologically significant.[2] The (R)-(+)-enantiomer is reported to be the more active form for its anxiolytic and nootropic effects.[2]

Quantitative Data: Binding Affinity and Functional Potency

The affinity (Ki) and potency (EC50) of Zacopride at the 5-HT4 receptor have been determined across various species and experimental systems. These values are summarized below.

Table 1: Binding Affinity (Ki) of Zacopride for the 5-HT4 Receptor

| Species | Tissue/System | Radioligand | Ki (nM) | pKi | Reference |

| Human | Recombinant | - | ~251 | 6.6 | [7] |

| Rat | Striatum | [³H]GR-113808 | 753 | 6.12 | [7] |

| Rat | Striatum | [³H]GR-113808 | 158 | 6.8 | [7] |

| N/A | Recombinant | - | 373 | - | |

| Mouse | Recombinant | - | ~200 | 6.7 | [7] |

Table 2: Functional Potency (EC50) of Zacopride at the 5-HT4 Receptor

| Species/System | Assay | Measured Effect | EC50 (nM) | pEC50 | Reference |

| Guinea Pig | Isolated Ileum | Increased response to electrical stimulation | 260 | 6.59 | [7] |

| Mouse | Embryo Colliculi Neurons | Adenylate cyclase stimulation | ~1122 | 5.95 | [3] |

| Human | Adrenocortical Slices (in vitro) | Aldosterone (B195564) secretion | 70 | ~7.15 | [8] |

Mechanism of Action: 5-HT4 Receptor Signaling

The 5-HT4 receptor is canonically coupled to the stimulatory G-protein, Gαs. Zacopride binding and activation of the receptor leads to downstream signaling through both G-protein dependent and independent pathways.

Gαs-cAMP-PKA Pathway

This is the primary and classical signaling cascade for the 5-HT4 receptor.[9][10]

-

Receptor Activation: Zacopride binds to the 5-HT4 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples with the Gαs protein, causing the exchange of GDP for GTP on the α-subunit.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).[3]

-

cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[10]

-

Downstream Effectors: cAMP activates downstream targets, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of intracellular proteins, leading to changes in cellular function, such as modulation of ion channels and gene expression.[3][9]

G-Protein Independent Src-ERK Pathway

Recent studies have revealed that 5-HT4 receptors can also signal independently of G-proteins, directly activating the Src tyrosine kinase pathway, which is crucial for processes like synaptic plasticity and memory.[11][12]

-

Src Kinase Activation: Upon agonist binding, the 5-HT4 receptor can directly interact with and activate Src, a non-receptor tyrosine kinase.[11]

-

ERK Pathway Activation: Activated Src then initiates a phosphorylation cascade that leads to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[9][11]

-

Nuclear Translocation & Gene Expression: Activated ERK (p-ERK) can translocate to the nucleus and phosphorylate transcription factors, such as CREB, modulating gene expression related to neuronal plasticity and cell growth.

Experimental Protocols

Characterization of Zacopride's 5-HT4 receptor agonism involves a combination of radioligand binding assays to determine affinity and functional assays to measure biological response.

Radioligand Binding Assay (Competition Analysis)

This protocol is designed to determine the binding affinity (Ki) of Zacopride by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT4 receptor.

Objective: To calculate the inhibitory constant (Ki) of Zacopride at the 5-HT4 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig striatum) expressing the 5-HT4 receptor.[13]

-

Radioligand: [³H]-GR113808, a selective 5-HT4 receptor antagonist.[13][14]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808).[14]

-

Assay Buffer: 50 mM HEPES, pH 7.4.[14]

-

Instrumentation: Scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from receptor-expressing cells or tissues via homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add membrane preparation (~50 µg protein), a fixed concentration of [³H]-GR113808 (near its Kd, e.g., 0.1-0.2 nM), and assay buffer.[13][14]

-

Non-specific Binding: Add the same components as total binding, plus a saturating concentration of unlabeled GR113808 to block all specific binding.[14]

-

Competition Binding: Add the same components as total binding, plus varying concentrations of Zacopride (e.g., from 10⁻¹² M to 10⁻⁴ M).[14]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the Zacopride concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Zacopride that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This protocol measures the ability of Zacopride to stimulate the production of intracellular cAMP, confirming its agonistic activity.

Objective: To determine the potency (EC50) and efficacy of Zacopride in stimulating cAMP production via the 5-HT4 receptor.

Materials:

-

Cell Line: A suitable cell line (e.g., HEK293, COS-7) stably or transiently expressing the human 5-HT4 receptor.[12][15]

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT) for determining maximal response.[15]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or cilostamide, to prevent cAMP degradation.[3][4]

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

Methodology:

-

Cell Culture: Culture the receptor-expressing cells to an appropriate confluency in multi-well plates (e.g., 96- or 384-well).

-

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a PDE inhibitor for approximately 15-30 minutes at 37°C. This step elevates the basal cAMP level and enhances the signal window.

-

Agonist Stimulation: Add varying concentrations of Zacopride or the reference agonist (5-HT) to the wells. Include a vehicle control to determine the basal cAMP level.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.[12]

-

Cell Lysis and Detection: Lyse the cells according to the cAMP detection kit's protocol. Perform the assay to measure the intracellular cAMP concentration.

-

Data Analysis:

-

Normalize the data to the response produced by the vehicle control.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) for Zacopride.

-

Compare the Emax of Zacopride to that of the full agonist 5-HT to determine its intrinsic activity (i.e., whether it is a full or partial agonist).[3][15]

-

Conclusion

This compound is a valuable pharmacological tool and potential therapeutic agent characterized by its potent 5-HT4 receptor agonism, in addition to its well-known 5-HT3 antagonism. Its ability to activate Gαs-coupled signaling pathways, leading to cAMP production, and to engage G-protein independent Src-ERK signaling, underscores its complex mechanism of action. The quantitative data on its binding affinity and functional potency, derived from standardized experimental protocols, provide a solid foundation for further research into its physiological effects and therapeutic applications in gastrointestinal motility and cognitive function.

References

- 1. Compound Information Page [nimh-repository.rti.org]

- 2. Zacopride - Wikipedia [en.wikipedia.org]

- 3. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zacopride | C15H20ClN3O2 | CID 108182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. zacopride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Effect of the serotonin-4 receptor agonist zacopride on aldosterone secretion from the human adrenal cortex: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-HT(4) receptor agonist mediated enhancement of cognitive function in vivo and amyloid precursor protein processing in vitro: A pharmacodynamic and pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zacopride Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride (B1682363) Hydrochloride is a potent and selective substituted benzamide (B126) derivative with a dual pharmacological profile, acting as a high-affinity antagonist at the 5-HT₃ receptor and an agonist at the 5-HT₄ receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Zacopride Hydrochloride. Detailed methodologies for key experimental assays are presented to facilitate further research and development. The document includes structured data tables for easy comparison of quantitative parameters and visual diagrams of relevant signaling pathways and experimental workflows to enhance understanding.

Chemical Identity and Structure

This compound is the hydrochloride salt of Zacopride. The chemical information for Zacopride and its hydrochloride salt is summarized below.

Chemical Structure of Zacopride

Table 1: Chemical Identification of Zacopride and this compound

| Identifier | Zacopride | This compound |

| IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide[1] | (±)-4-Amino-N-1-azabicyclo[2.2.2]oct-3-yl-5-chloro-2-methoxybenzamide hydrochloride[2] |

| CAS Number | 90182-92-6[1] | 101303-98-4[2] |

| Molecular Formula | C₁₅H₂₀ClN₃O₂[1] | C₁₅H₂₀ClN₃O₂.HCl[2] |

| Molecular Weight | 309.79 g/mol [1] | 346.26 g/mol [2] |

| Canonical SMILES | COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N[1] | Cl.COC1=C(C=C(Cl)C(N)=C1)C(=O)NC1CN2CCC1CC2[2] |

| InChI Key | FEROPKNOYKURCJ-UHFFFAOYSA-N[3] | ITXVOUSORXSTQH-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 158-160 °C | [4] |

| Solubility | Water: ≥10 mg/mL (also reported as 34.63 mg/mL, 100 mM) DMSO: 34.62 mg/mL, 100 mM | [2][4] |

| Appearance | White to tan powder | [4] |

| Storage | Desiccate at room temperature; 2-8°C for long-term storage | [2][4] |

| pKa | Data not available in the searched literature. | |

| Purity | ≥98% (HPLC) | [2] |

Pharmacological Properties

This compound exhibits a dual mechanism of action, primarily targeting the serotonin (B10506) receptors 5-HT₃ and 5-HT₄. The (R)-(+)-enantiomer is reported to be the more active form.[3]

5-HT₃ Receptor Antagonism

Zacopride is a highly potent antagonist at the 5-HT₃ receptor, a ligand-gated ion channel. Blockade of this receptor in the central and peripheral nervous systems is the basis for its antiemetic and anxiolytic effects.[3]

5-HT₄ Receptor Agonism

Zacopride also acts as an agonist at the 5-HT₄ receptor, a G-protein coupled receptor. This agonistic activity is associated with prokinetic effects in the gastrointestinal tract and may contribute to its nootropic and pro-respiratory effects.[3]

Table 3: Pharmacological Activity of Zacopride

| Target | Action | Affinity (Ki) | Potency (EC₅₀/IC₅₀) |

| 5-HT₃ Receptor | Antagonist | 0.38 nM[2] | Data not available |

| 5-HT₄ Receptor | Agonist | 373 nM[2] | Data not available |

Signaling Pathways

As a competitive antagonist, Zacopride binds to the 5-HT₃ receptor and prevents the binding of the endogenous ligand serotonin (5-HT). This action blocks the opening of the non-selective cation channel, thereby inhibiting the rapid, transient depolarization of the neuronal membrane.

Activation of the 5-HT₄ receptor by Zacopride stimulates the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT₃ Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Zacopride for the 5-HT₃ receptor.

Methodology:

-

Membrane Preparation:

-

Tissues rich in 5-HT₃ receptors (e.g., rat entorhinal cortex) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]-Zacopride) and varying concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled 5-HT₃ antagonist.

-

-

Separation and Measurement:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for 5-HT₄ Receptor Agonism (cAMP Accumulation)

This protocol describes a functional assay to determine the potency (EC₅₀) of Zacopride as a 5-HT₄ receptor agonist by measuring cAMP accumulation in cells expressing the receptor.

Methodology:

-

Cell Culture:

-

Cells stably or transiently expressing the human 5-HT₄ receptor are cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are stimulated with varying concentrations of this compound for a defined period at 37°C.

-

The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

-

-

cAMP Measurement:

-

The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a competitive immunoassay (e.g., ELISA) or a homogenous assay (e.g., HTRF).

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the measured cAMP levels against the logarithm of the Zacopride concentration.

-

The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined from the curve using non-linear regression analysis.

-

Conclusion

This compound is a well-characterized pharmacological tool with a distinct dual activity profile as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. Its chemical and physical properties are well-defined, facilitating its use in experimental settings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanism of action and potential therapeutic applications. The structured presentation of data and visual workflows are intended to serve as a valuable resource for the scientific community engaged in drug discovery and development. Further investigation is warranted to determine the pKa of this compound, which would provide a more complete physicochemical profile.

References

- 1. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zacopride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Synthesis of Zacopride Hydrochloride: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride (B1682363) hydrochloride, a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist and 5-HT₄ receptor agonist, has been a subject of significant interest in medicinal chemistry due to its therapeutic potential, particularly as an antiemetic and prokinetic agent. This technical guide provides a comprehensive overview of the core synthesis pathway for zacopride hydrochloride, offering detailed experimental protocols, quantitative data, and visual representations of the chemical transformations involved. The synthesis is primarily achieved through the coupling of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 3-aminoquinuclidine (B1202703), followed by the formation of the hydrochloride salt. This document serves as an in-depth resource for researchers and professionals engaged in the development and synthesis of zacopride and related compounds.

Introduction

Zacopride, chemically known as 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide, is a well-characterized benzamide (B126) derivative with significant activity at serotonin receptors.[1] Its hydrochloride salt is the commonly used pharmaceutical form. The synthesis of this molecule relies on the efficient preparation of its two main building blocks and their subsequent amide bond formation. This guide will first detail the synthesis of each precursor and then describe the final coupling reaction and salt formation.

Synthesis of Key Intermediates

The overall synthesis of this compound hinges on the successful preparation of two primary intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 3-aminoquinuclidine.

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid

A common and well-documented route for the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid starts from the readily available p-aminosalicylic acid. This multi-step process involves methylation, chlorination, and subsequent saponification.

Experimental Protocol:

Step 1: Methylation of p-Aminosalicylic Acid

-

In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide (B78521) in acetone.

-

Cool the stirred mixture to a temperature between 20-30°C.

-

Gradually add dimethyl sulfate (B86663) dropwise to the reaction mixture.

-

Continue the reaction at this temperature to yield methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

-

Dissolve the methyl 4-amino-2-methoxybenzoate obtained from the previous step in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.

-

Heat the mixture to 70°C and stir for 3-4 hours.

-

Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.

-

Filter and dry the precipitate to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.[2]

Step 3: Saponification to 4-Amino-5-chloro-2-methoxybenzoic Acid

-

Reflux the methyl 4-amino-5-chloro-2-methoxybenzoate with a solution of potassium hydroxide in a mixture of methanol (B129727) and water (e.g., 5:2 volume ratio) for 2-3 hours.

-

After the reaction is complete, treat the solution with activated carbon for decolorization.

-

Filter the hot solution to remove the activated carbon and then remove the solvent by rotary evaporation.

-

Dissolve the residue in water and acidify by dropwise addition of 3 mol/L hydrochloric acid to a pH of 5.

-

The white solid of 4-amino-5-chloro-2-methoxybenzoic acid will precipitate out of the solution.

-

Filter, wash, and dry the final product.[2]

Quantitative Data:

| Step | Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Methyl 4-amino-2-methoxybenzoate | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 20-30°C | - | - |

| 2 | Methyl 4-amino-5-chloro-2-methoxybenzoate | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide | DMF | 70°C | 3 hours | 87.5%[2] |

| 3 | 4-Amino-5-chloro-2-methoxybenzoic acid | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide, Hydrochloric acid | Methanol/Water | Reflux | 2 hours | 91.4%[2] |

Synthesis of 3-Aminoquinuclidine

3-Aminoquinuclidine is another critical precursor, which can be synthesized from 3-quinuclidinone. A common method involves the formation of an imine followed by reduction.

Experimental Protocol:

-

React 3-quinuclidinone with a chiral amine, such as (S)- or (R)-1-phenethylamine, to form the corresponding imine.

-

Reduce the formed imine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the diastereomeric N-(1-phenylethyl)-3-aminoquinuclidine.[3]

-

The phenylethyl group can then be removed by hydrogenolysis to give the desired 3-aminoquinuclidine.

-

Alternatively, 3-aminoquinuclidine monohydrochloride can be prepared from 3-aminoquinuclidine dihydrochloride (B599025) by treatment with sodium hydroxide.[4]

Core Synthesis Pathway: Coupling and Hydrochloride Salt Formation

The final steps in the synthesis of this compound involve the amide coupling of the two key intermediates followed by the formation of the hydrochloride salt.

Experimental Protocol:

Method 1: Using 1,1'-Carbonyldiimidazole (B1668759) (CDI)

-

In a closed system under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole to a stirred mixture of 4-amino-5-chloro-2-methoxybenzoic acid in tetrahydrofuran (B95107) (THF).

-

Stir the mixture at room temperature until the evolution of carbon dioxide ceases.

-

Bubble nitrogen through the reaction mixture for approximately one hour.

-

Add a solution of 3-aminoquinuclidine in THF dropwise to the reaction mixture.

-

Continue stirring at room temperature for several hours to complete the coupling reaction, forming the free base of zacopride.[5]

Method 2: Using N,N'-Dicyclohexylcarbodiimide (DCC)

-

To a cooled (e.g., 30°C) solution of 3-aminoquinuclidine monohydrochloride and 4-amino-5-chloro-2-methoxybenzoic acid in a mixture of pyridine (B92270) and water, add N,N'-dicyclohexylcarbodiimide (DCC).[4]

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

If unreacted 3-aminoquinuclidine is present, an additional portion of DCC can be added.[4]

Hydrochloride Salt Formation:

-

Dissolve the zacopride free base in a suitable solvent such as isopropyl alcohol.

-

Add an equimolar amount of concentrated hydrochloric acid.

-

The hydrochloride salt can be precipitated by the addition of a less polar solvent like acetone.

-

Filter the resulting solid and recrystallize from a suitable solvent system (e.g., acetone-water) to obtain pure this compound.[5]

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of this compound.

Caption: Overview of the this compound synthesis pathway.

Caption: Amide coupling reaction to form Zacopride.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient construction of two key intermediates, followed by a robust amide coupling reaction. This guide has provided a detailed technical overview of the synthesis, including experimental protocols and quantitative data, to aid researchers and drug development professionals in their work. The provided visualizations offer a clear and concise representation of the chemical transformations involved. By understanding the intricacies of this synthesis pathway, scientists can further optimize the process and explore the synthesis of related novel compounds with potential therapeutic applications.

References

- 1. Compound Information Page [nimh-repository.rti.org]

- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-AMINO-N-1-AZABICYCLO[2.2.2]OCT-3-YL-5-CHLORO-2-METHOXYBENZAMIDE HYDROCHLORIDE | 90182-92-6 [chemicalbook.com]

The Rise and Fall of a Promising Prokinetic: A Technical History of Zacopride Hydrochloride

Foreword: This in-depth technical guide explores the discovery, development, and ultimate discontinuation of Zacopride (B1682363) Hydrochloride. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical synthesis, pharmacological properties, and clinical evaluation. All quantitative data has been summarized into structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Discovery and Initial Synthesis

Zacopride, chemically known as (±)-4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide, was first synthesized and developed at the A.H. Robins Research Laboratories.[1][2][3] The discovery of Zacopride emerged from research programs focused on developing novel compounds with gastrointestinal prokinetic and antiemetic properties. The synthesis of Zacopride Hydrochloride is detailed in U.S. Patent 4,877,794.[4]

Synthesis of this compound

The synthesis involves a multi-step process culminating in the formation of the final hydrochloride salt. A general outline of the synthesis is as follows:

Step 1: Preparation of 4-amino-5-chloro-2-methoxybenzoic acid. This substituted benzoic acid derivative serves as a key intermediate.

Step 2: Activation of the carboxylic acid. The carboxylic acid group of the intermediate is activated to facilitate amide bond formation. This can be achieved using reagents such as 1,1'-carbonyldiimidazole.

Step 3: Amide coupling with 3-aminoquinuclidine (B1202703). The activated benzoic acid derivative is then reacted with 3-aminoquinuclidine to form the amide bond, yielding the free base of Zacopride.

Step 4: Formation of the hydrochloride salt. The Zacopride free base is dissolved in a suitable solvent, such as isopropyl alcohol, and treated with hydrochloric acid to precipitate this compound.[3] The resulting salt can be purified by recrystallization.

Pharmacological Profile

Zacopride exhibits a unique dual pharmacological profile, acting as a potent antagonist at serotonin (B10506) 5-HT3 receptors and an agonist at 5-HT4 receptors.[5][6] This dual activity was central to its therapeutic potential in various disorders.

Mechanism of Action

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in the vomiting reflex and visceral pain perception. By blocking this receptor, Zacopride was investigated for its antiemetic effects, particularly in the context of chemotherapy-induced nausea and vomiting.[2][7]

-

5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor that, when activated, stimulates the release of acetylcholine (B1216132) in the enteric nervous system. This cholinergic stimulation enhances gastrointestinal motility, making Zacopride a potential prokinetic agent for conditions like gastroparesis.[6][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinities

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT3 | [3H]Zacopride | Rabbit Ileum Muscularis | 0.65 ± 0.15 (KD) | [9] |

| 5-HT3 | [3H]Zacopride | Rat Entorhinal Cortex | 0.76 ± 0.08 (KD) | [10] |

| 5-HT3 | [125I]iodo-zacopride | Rat Posterior Cortex | 4.3 (Kd) | [11] |

| α7 nAChR | Acetylcholine | Xenopus oocytes | 7.04 (IC50, µM) | [5] |

Table 2: In Vivo Efficacy

| Model | Species | Effect | Effective Dose | Reference |

| Cisplatin-induced emesis | Dog | 90% inhibition | 28 µg/kg (i.v. and p.o.) | [7] |

| Dacarbazine-induced emesis | Dog | 100% reduction | 0.1, 1, or 3.16 mg/kg (p.o. or i.v.) | [1] |

| Mechlorethamine-induced emesis | Dog | 100% reduction | 0.1, 1, or 3.16 mg/kg (p.o. or i.v.) | [1] |

| Adriamycin-induced emesis | Dog | 86% reduction | 0.1, 1, or 3.16 mg/kg (p.o. or i.v.) | [1] |

| Actinomycin D-induced emesis | Dog | 96% reduction | 0.1, 1, or 3.16 mg/kg (p.o. or i.v.) | [1] |

| Peptide YY-induced emesis | Dog | 79% reduction | 0.1, 1, or 3.16 mg/kg (p.o. or i.v.) | [1] |

| 2-methylserotonin discriminative stimulus | Rat | Antagonism (ID50) | (+/-)-zacopride: 0.60 µg/kg, S(-)-zacopride: 0.05 µg/kg, R(+)-zacopride: 1.6 µg/kg | [12] |

| Voluntary ethanol (B145695) consumption | Rat | Reduction | 5.0 and 10 mg/kg (IP, twice daily) | [13] |

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

A representative protocol for a [3H]Zacopride binding assay is as follows:

-

Membrane Preparation: Homogenates of the target tissue (e.g., rabbit ileum muscularis or rat entorhinal cortex) are prepared in a suitable buffer.[9][10]

-

Incubation: Membranes are incubated with varying concentrations of [3H]Zacopride in the presence or absence of a competing ligand to determine total and non-specific binding, respectively.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Scatchard analysis is then used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).[10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-AMINO-N-1-AZABICYCLO[2.2.2]OCT-3-YL-5-CHLORO-2-METHOXYBENZAMIDE HYDROCHLORIDE | 90182-92-6 [chemicalbook.com]

- 4. Compound Information Page [nimh-repository.rti.org]

- 5. Pharmacological profile of zacopride and new quaternarized fluorobenzamide analogues on mammalian α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Zacopride stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]zacopride: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative autoradiographic mapping of 5-HT3 receptors in the rat CNS using [125I]iodo-zacopride and [3H]zacopride as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zacopride and its optical isomers produce stereoselective antagonism of a 2-methylserotonin discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zacopride, a 5-HT3 receptor antagonist, reduces voluntary ethanol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Properties of Zacopride Hydrochloride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic effects of Zacopride (B1682363) Hydrochloride as demonstrated in various animal models. Zacopride, a substituted benzamide (B126) derivative, has shown potent anti-anxiety properties, primarily attributed to its action as a serotonin (B10506) 5-HT3 receptor antagonist and its agonist activity at 5-HT4 receptors.[1][2][3] This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anxiolytic effects of Zacopride Hydrochloride and its enantiomers have been quantified in several standard behavioral paradigms for assessing anxiety in rodents. The following tables summarize the effective dose ranges and key findings from these studies.

Table 1: Anxiolytic Effects of Zacopride in the Light-Dark Box Test

| Animal Model | Compound | Dose Range (subcutaneous) | Key Anxiolytic-like Effects | Reference |

| Mouse | Racemic Zacopride | 1 - 1000 µg/kg | Increased time spent in the light compartment | [4] |

| Mouse | R(+)-Zacopride | 1 - 1000 µg/kg | Increased time spent in the light compartment | [4] |

| Mouse | S(-)-Zacopride | 1 - 1000 µg/kg | Increased time spent in the light compartment | [4] |

| Mouse | Racemic Zacopride | 0.0001 - 17.8 mg/kg (IP) | Significant increase in time spent in the lit area | [5] |

| Mouse | Racemic Zacopride | 0.001 - 100.0 mg/kg (PO) | Significant increase in time spent in the lit area | [5] |

Table 2: Anxiolytic Effects of Zacopride in the Elevated Plus-Maze (EPM)

| Animal Model | Compound | Dose (intraperitoneal) | Key Anxiolytic-like Effects | Reference |

| Rat (naïve to handling) | (R,S)-Zacopride | 1 µg/kg | Increased percentage of time spent on the open arms | [6] |

Table 3: Anxiolytic Effects of Zacopride in the Social Interaction Test

| Animal Model | Compound | Comparison | Key Anxiolytic-like Effects | Reference |

| Rat | Zacopride | Compared to Diazepam | Disinhibition of suppressed social interaction under high light/unfamiliar conditions | [1] |

Table 4: Effects of Zacopride Enantiomers in the Mouse Black and White Test Box

| Animal Model | Compound | Dose Range (intraperitoneal) | Key Anxiolytic-like Effects | Reference |

| Mouse | R(+)-Zacopride | 0.00001 - 10 mg/kg | Reduced aversive responding to the white area | [7] |

| Mouse | S(-)-Zacopride | 0.00001 - 10 mg/kg | Ineffective when administered alone | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols for the key behavioral assays used to evaluate the anxiolytic effects of this compound, based on established practices.[8][9][10][11]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][12]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.[13]

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 45 minutes prior to the experiment.[8] Pre-handling for several days before testing is recommended to reduce stress.[8]

-

Drug Administration: this compound or vehicle is administered at a predetermined time before the test, depending on the route of administration (e.g., 30 minutes for intraperitoneal injection).

-

Testing: Each animal is placed in the center of the maze, facing an open arm.[9] The animal is then allowed to freely explore the maze for a 5-minute session.[9]

-

Data Collection: An overhead camera and tracking software are used to record the animal's movement. Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type.[14]

-

Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.[14] The maze is cleaned between trials to remove olfactory cues.[9]

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[11][15]

Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.[15][16]

Procedure:

-

Habituation: Animals are habituated to the testing room before the experiment.

-

Drug Administration: this compound or vehicle is administered prior to testing.

-

Testing: Each animal is placed in the center of the brightly lit compartment and allowed to explore the apparatus for a specified period (e.g., 5-10 minutes).

-

Data Collection: A video camera and tracking software are used to record the animal's activity. The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.[15]

-

Analysis: An anxiolytic effect is inferred from a significant increase in the time spent in the light compartment and potentially an increase in the number of transitions.[15]

Social Interaction Test

This test assesses anxiety by measuring the extent to which an animal interacts with a conspecific in a novel and potentially aversive environment.[17] Anxiolytics are expected to increase social interaction that is suppressed by aversive conditions (e.g., bright lighting, unfamiliar testing arena).[1][18]

Procedure:

-

Animal Pairing: Animals are typically paired by weight and are unfamiliar with each other.

-

Test Conditions: The test is conducted in an arena under conditions designed to provoke anxiety, such as high illumination and an unfamiliar setting.[1]

-

Drug Administration: Test animals receive this compound or vehicle, while their partners are typically untreated.

-